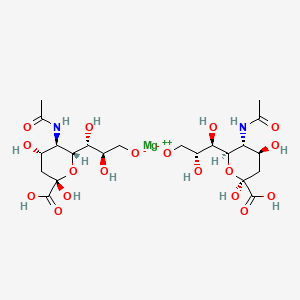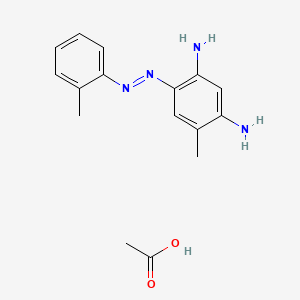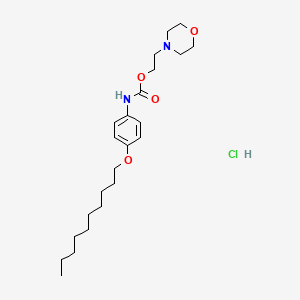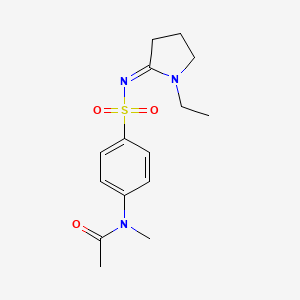
6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine is an organic compound that belongs to the class of naphthopyrans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthopyran core: This can be achieved through a cyclization reaction involving naphthalene derivatives.
Introduction of the methyl group: This step might involve methylation reactions using reagents like methyl iodide.
Attachment of the nitrophenyl group: This can be done through nitration reactions followed by coupling with the naphthopyran core.
Amination: The final step involves introducing the amine group through reactions with amines or ammonia under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert nitro groups to amines.
Substitution: This includes nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties.
Industry: Used in the development of materials with specific properties, such as dyes or pigments.
Mecanismo De Acción
The mechanism of action of 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine would depend on its specific interactions with molecular targets. This could involve binding to proteins or enzymes, altering their activity, or interacting with cellular membranes to affect cell function.
Comparación Con Compuestos Similares
Similar Compounds
2H-naphtho(1,2-b)pyran-2-amine: Lacks the methyl and nitrophenyl groups.
6-Methyl-2H-naphtho(1,2-b)pyran-2-amine: Lacks the nitrophenyl group.
N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine: Lacks the methyl group.
Uniqueness
The presence of both the methyl and nitrophenyl groups in 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, making it distinct from its analogs.
Propiedades
Número CAS |
88989-00-8 |
|---|---|
Fórmula molecular |
C20H16N2O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
6-methyl-N-(4-nitrophenyl)-2H-benzo[h]chromen-2-amine |
InChI |
InChI=1S/C20H16N2O3/c1-13-12-14-6-11-19(21-15-7-9-16(10-8-15)22(23)24)25-20(14)18-5-3-2-4-17(13)18/h2-12,19,21H,1H3 |
Clave InChI |
YMROGFPIIFFMDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C13)OC(C=C2)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



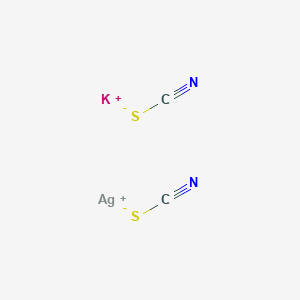
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)
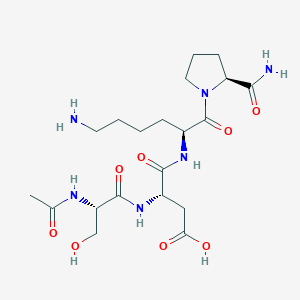
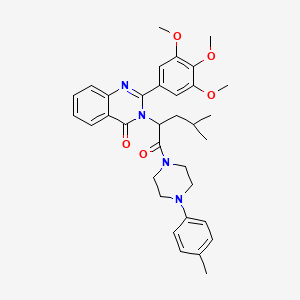
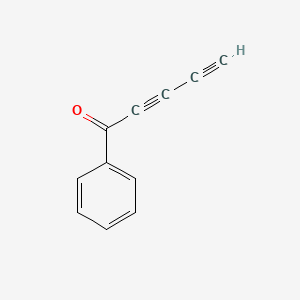
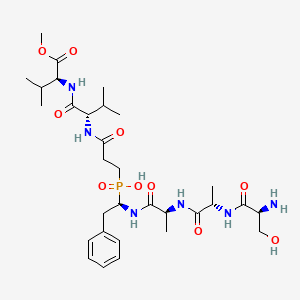
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phosphinic acid](/img/structure/B12732357.png)
